molecular formula C15H18O8 B13431207 (2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid

(2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid

Cat. No.: B13431207
M. Wt: 326.30 g/mol
InChI Key: IFJZNZBKGRGNSP-HOCDIANWSA-N
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Description

(2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid is a complex organic compound that features a glucopyranosyl group attached to a phenylpropenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid typically involves the glycosylation of a phenylpropenoic acid derivative with a glucopyranosyl donor. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid can undergo various chemical reactions, including:

    Oxidation: The phenylpropenoic acid moiety can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The double bond in the propenoic acid can be reduced to form saturated derivatives.

    Substitution: The glucopyranosyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

(2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of (2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid involves its interaction with specific molecular targets and pathways. The glucopyranosyl group may facilitate binding to carbohydrate-recognizing proteins, while the phenylpropenoic acid moiety can interact with various enzymes and receptors. These interactions can modulate biological activities, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(beta-D-Glucopyranosyloxy)benzoic Acid: Shares the glucopyranosyl group but has a benzoic acid backbone.

    Salicylic Acid 2-O-beta-D-Glucoside: Similar structure with a glucoside linkage to salicylic acid.

Uniqueness

(2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H18O8

Molecular Weight

326.30 g/mol

IUPAC Name

(Z)-3-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyprop-2-enoic acid

InChI

InChI=1S/C15H18O8/c16-7-10-11(17)12(18)13(19)15(23-10)22-9(14(20)21)6-8-4-2-1-3-5-8/h1-6,10-13,15-19H,7H2,(H,20,21)/b9-6-/t10-,11-,12+,13-,15-/m1/s1

InChI Key

IFJZNZBKGRGNSP-HOCDIANWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)O)\O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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